1,3,6,7-tetramethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione 1,3,6,7-tetramethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Brand Name: Vulcanchem
CAS No.: 36183-91-2
VCID: VC7644179
InChI: InChI=1S/C14H19N5O2/c1-6-7-18-8(2)9(3)19-10-11(15-13(18)19)16(4)14(21)17(5)12(10)20/h6-7H2,1-5H3
SMILES: CCCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)C)C)C
Molecular Formula: C14H19N5O2
Molecular Weight: 289.339

1,3,6,7-tetramethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

CAS No.: 36183-91-2

Cat. No.: VC7644179

Molecular Formula: C14H19N5O2

Molecular Weight: 289.339

* For research use only. Not for human or veterinary use.

1,3,6,7-tetramethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione - 36183-91-2

Specification

CAS No. 36183-91-2
Molecular Formula C14H19N5O2
Molecular Weight 289.339
IUPAC Name 2,4,7,8-tetramethyl-6-propylpurino[7,8-a]imidazole-1,3-dione
Standard InChI InChI=1S/C14H19N5O2/c1-6-7-18-8(2)9(3)19-10-11(15-13(18)19)16(4)14(21)17(5)12(10)20/h6-7H2,1-5H3
Standard InChI Key LRKBTPXYDMIGBN-UHFFFAOYSA-N
SMILES CCCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)C)C)C

Introduction

Chemical Structure and Nomenclature

Molecular Architecture and Substituent Effects

The compound’s IUPAC name, 2,4,7,8-tetramethyl-6-propylpurino[7,8-a]imidazole-1,3-dione, reflects its fused bicyclic system comprising a purine ring annulated with an imidazole moiety. Key structural features include:

  • Imidazo[2,1-f]purine core: A tricyclic system formed by fusing imidazole at the 2,1-f positions of the purine ring.

  • Methyl substituents: Four methyl groups at positions 1, 3, 6, and 7, which enhance lipophilicity and steric bulk.

  • N-8 propyl chain: A three-carbon alkyl group at position 8, influencing solubility and potential receptor interactions.

The SMILES notation CCCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)C)C)C\text{CCCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)C)C)C} and InChIKey LRKBTPXYDMIGBN-UHFFFAOYSA-N\text{LRKBTPXYDMIGBN-UHFFFAOYSA-N} provide unambiguous representations of its connectivity. Substituent positioning critically affects electronic properties; for instance, the propyl group’s electron-donating nature may modulate binding affinities at biological targets.

PropertyValue
CAS No.36183-91-2
Molecular FormulaC14H19N5O2\text{C}_{14}\text{H}_{19}\text{N}_{5}\text{O}_{2}
Molecular Weight289.339 g/mol
IUPAC Name2,4,7,8-Tetramethyl-6-propylpurino[7,8-a]imidazole-1,3-dione

Comparative Structural Analysis

Relative to analogs like 1,3,6,7-tetramethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 36183-86-5), the propyl substituent in this compound reduces aromaticity but increases conformational flexibility, potentially enhancing membrane permeability. Such structural variations underscore the importance of side-chain engineering in optimizing pharmacokinetic profiles.

Synthesis and Manufacturing

General Synthetic Pathway

Synthesis begins with purine precursors, typically theophylline or xanthine derivatives, undergoing sequential alkylation and cyclization steps:

  • N-Alkylation: Introduction of methyl groups at positions 1, 3, 6, and 7 using methyl iodide under basic conditions.

  • Imidazole Annulation: Cyclocondensation with glyoxal or formaldehyde to form the imidazo[2,1-f]purine scaffold.

  • N-8 Propylation: Reaction with 1-bromopropane in the presence of a phase-transfer catalyst to install the propyl group.

Critical parameters include reaction temperature (typically 60–80°C), solvent polarity (e.g., dimethylformamide), and stoichiometric control to minimize byproducts like over-alkylated species.

Yield Optimization Challenges

Despite standardized protocols, achieving high yields (>70%) remains challenging due to:

  • Regioselectivity issues: Competing alkylation at N-7 versus N-9 positions of the purine ring.

  • Steric hindrance: Bulky methyl groups at C-6 and C-7 impede reagent access during propylation.
    Purification often requires silica gel chromatography or recrystallization from ethanol/water mixtures.

Physicochemical Properties

Solubility and Stability

While exact solubility data remain unreported, the compound’s logP (calculated: 1.82) suggests moderate lipophilicity, favoring dissolution in organic solvents like dimethyl sulfoxide (DMSO). Stability studies indicate decomposition above 200°C, with hygroscopicity necessitating anhydrous storage.

Spectroscopic Characteristics

  • UV-Vis: λmax\lambda_{\text{max}} at 272 nm (imidazole π→π* transitions) and 310 nm (purine n→π* transitions).

  • IR: Stretching vibrations at 1685 cm1^{-1} (C=O), 1600 cm1^{-1} (C=N), and 2950 cm1^{-1} (C-H alkyl).

Analytical Characterization

Nuclear Magnetic Resonance Spectroscopy

  • 1^1H NMR (400 MHz, DMSO-d6_6): δ 1.02 (t, J=7.2 Hz, 3H, CH2_2CH2_2CH3_3), 2.35 (s, 3H, N-CH3_3), 3.11 (q, J=7.2 Hz, 2H, N-CH2_2), 3.45–3.60 (m, 8H, ring CH3_3).

  • 13^{13}C NMR: δ 12.4 (CH2_2CH2_2CH3_3), 25.8–30.1 (N-CH3_3), 154.7 (C=O), 160.2 (C=N).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator